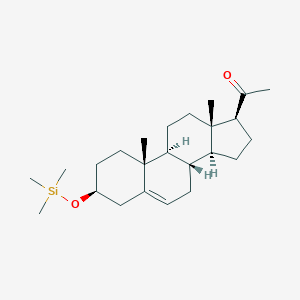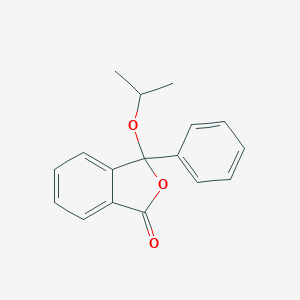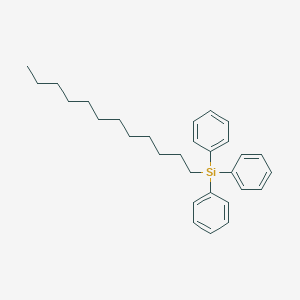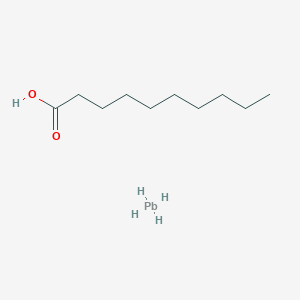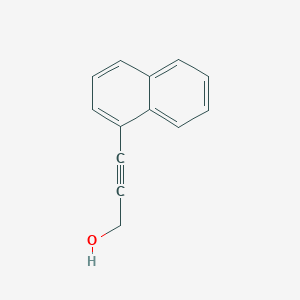
3-(1-Naphthyl)-2-propyn-1-ol
概要
説明
3-(1-Naphthyl)-2-propyn-1-ol is a chemical compound that is part of a broader class of naphthalene derivatives. These compounds are characterized by a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, and various functional groups that modify their chemical behavior. The specific structure of 3-(1-Naphthyl)-2-propyn-1-ol suggests the presence of a propargyl alcohol group attached to the naphthalene ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oligo(naphthalene-2,3-diyl)s involves palladium-catalyzed cross-coupling reactions , while the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from β-naphthol, propargyl alcohols, and isocyanide requires the presence of Lewis acids . Although these methods do not directly describe the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol, they provide insight into the types of reactions that might be employed for its preparation, such as cross-coupling or cyclocoupling reactions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be elucidated using techniques such as NMR and X-ray diffraction studies. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction . These techniques could similarly be applied to determine the precise structure of 3-(1-Naphthyl)-2-propyn-1-ol, including any potential helical conformations or intramolecular interactions.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The (1-naphthyl)propargyl group, for instance, is used as a protecting group for alcohols and can be cleaved by exposure to dichlorodicyanoquinone . This suggests that the propargyl alcohol moiety in 3-(1-Naphthyl)-2-propyn-1-ol could also be involved in similar cleavage reactions. Additionally, the compound could potentially participate in oxidative coupling reactions, as seen with the synthesis of benzidines from N,N-dialkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility and optical properties of these compounds, as seen with the synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives10. The presence of the propargyl alcohol group in 3-(1-Naphthyl)-2-propyn-1-ol would likely impact its solubility, boiling point, and potential for hydrogen bonding, which could be explored through experimental studies.
科学的研究の応用
Photochromic Materials Synthesis
Researchers have studied the synthesis of photochromic materials using compounds similar to 3-(1-Naphthyl)-2-propyn-1-ol. Tanaka et al. (2000) described a one-pot synthesis method for photochromic naphthopyrans in the solid state, utilizing a p-TsOH-catalyzed condensation reaction that involves compounds structurally related to 3-(1-Naphthyl)-2-propyn-1-ol (Tanaka, Aoki, Hosomi, & Ohba, 2000). This research demonstrates the compound's utility in developing materials with light-responsive properties, applicable in creating smart windows and optical storage devices.
Stereoselective Glycosylation
Crich and Wu (2006) introduced the (1-naphthyl)propargyl group as a novel protecting group for alcohol in the context of stereoselective glycosylation. This group, related to 3-(1-Naphthyl)-2-propyn-1-ol, showcased its utility in achieving beta-selective glycosylation reactions, highlighting its potential in the synthesis of complex sugar derivatives (Crich & Wu, 2006).
Advanced Organic Synthesis Techniques
The compound and its derivatives have been utilized in advanced organic synthesis techniques. Funayama et al. (2005) discussed the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, a process that could potentially involve 3-(1-Naphthyl)-2-propyn-1-ol, leading to the production of fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005). Such reactions are pertinent in the synthesis of organic compounds with specific fluorescent properties, useful in material science and biological labeling.
Catalytic Oxidative Cyclization
The catalytic oxidative cyclization of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes to naphthyl aldehydes and ketones, involving compounds akin to 3-(1-Naphthyl)-2-propyn-1-ol, was investigated by Taduri et al. (2007). This study underscored the efficiency of using platinum and gold catalysis for the synthesis of complex naphthyl derivatives, which are valuable in the pharmaceutical and materials science fields (Taduri, Sohel, Cheng, Lin, & Liu, 2007).
特性
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-2-propyn-1-ol | |
CAS RN |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

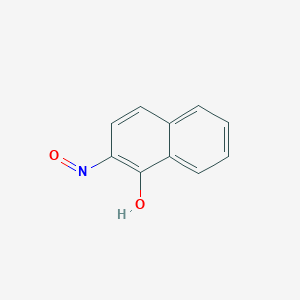
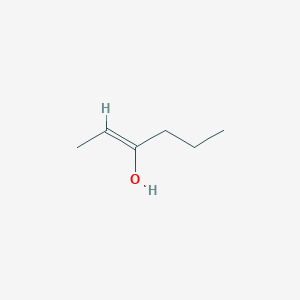
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
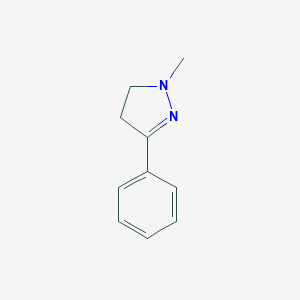
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
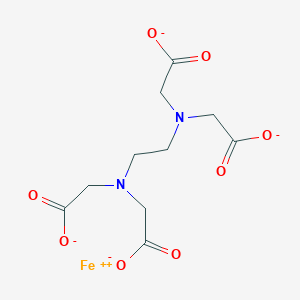
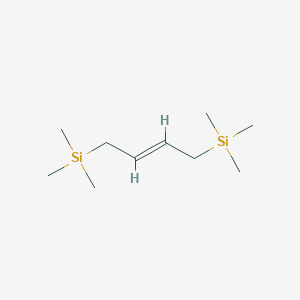
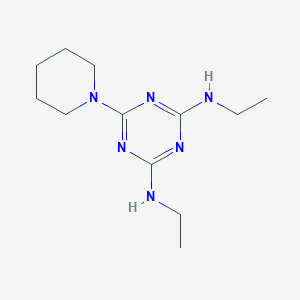
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

